Diethyl 2-((4-bromophenylamino)methylene)malonate
Description
Diethyl 2-((4-bromophenylamino)methylene)malonate (CAS: 101937-44-4, molecular formula: C₁₄H₁₆BrNO₄) is a malonate derivative widely used as an intermediate in synthesizing pyrazoloquinolinones . Its structure features a 4-bromoaniline moiety conjugated with a malonate ester, enabling cyclization reactions.
Synthesis: The compound is synthesized via condensation of 4-bromoaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol) at 403 K for 2 hours, yielding 73% after recrystallization from methanol . X-ray crystallography reveals intramolecular hydrogen bonds (N–H···O) stabilizing the planar conformation, critical for its reactivity in heterocycle formation .
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWKFPNRGCSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966176 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5185-36-4 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis
Reactants and Stoichiometry :
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4-Bromoaniline : 1.2 mmol
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Diethyl ethoxymethylenemalonate (EMME) : 1.2 mmol
Reaction Conditions :
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Temperature : 403 K (130°C)
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Duration : 2 hours
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Atmosphere : Inert (e.g., nitrogen or argon)
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Workup : Evaporation of low-boiling components under reduced pressure, followed by recrystallization from methanol.
Yield : 73% after purification.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine group of 4-bromoaniline on the electrophilic methylene carbon of EMME, forming a conjugated enamine structure. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the planar conformation, as confirmed by X-ray diffraction.
Alternative Solvent-Based Methods
Industrial protocols often employ solvents to enhance reaction control and scalability. For example, toluene or ethanol may serve as reaction media, with p-toluenesulfonic acid (PTSA) as a catalyst to accelerate condensation.
Typical Protocol :
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Solvent : Toluene (10 mL per gram of 4-bromoaniline)
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Catalyst : PTSA (5 mol%)
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Temperature : 120–135°C
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Duration : 2–6 hours
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Yield : Up to 90% after recrystallization.
Optimization Strategies for Enhanced Efficiency
Critical Parameters
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing. Key advancements include:
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Automated Feed Systems : Precise dosing of reactants reduces human error.
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In-Line Analytics : Real-time HPLC monitoring ensures reaction completion.
Table 1: Comparison of Lab-Scale vs. Industrial Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch glassware | Continuous flow reactor |
| Temperature Control | Oil bath | Jacketed reactors with PID controllers |
| Yield | 73–90% | 85–92% |
| Purity | >99% (HPLC) | >99.5% (HPLC) |
Structural Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis reveals:
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Intramolecular Hydrogen Bonding : N–H⋯O (2.08 Å) stabilizes a six-membered ring.
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Intermolecular Interactions : C–H⋯O (2.42 Å) links molecules into a stable lattice.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| a, b, c (Å) | 9.2440, 6.5000, 13.448 |
| β (°) | 110.10 |
| V (ų) | 758.8 |
| Z | 2 |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((4-bromophenylamino)methylene)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Organic Synthesis
Diethyl 2-((4-bromophenylamino)methylene)malonate serves as a versatile building block in organic synthesis. It is particularly useful in forming carbon-carbon bonds through reactions such as the Knoevenagel condensation , which involves reacting aldehydes or ketones with active methylene compounds to produce α,β-unsaturated carbonyl compounds. This property makes it valuable for synthesizing complex organic molecules and pharmaceuticals.
Research has indicated that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens, including fungi like Fusarium oxysporum, where it acts as a fungicidal agent by inhibiting mycelial growth . The presence of the bromine atom enhances its bioactivity by influencing its binding affinity to biological targets.
Pharmaceutical Development
This compound is being investigated as a potential pharmaceutical intermediate. Its structural characteristics allow for modifications that can lead to new drug candidates with enhanced therapeutic efficacy. Ongoing research focuses on its role in synthesizing pyrazoloquinolinones, which have been identified as having significant medicinal properties .
Case Studies and Experimental Findings
- Antifungal Activity Study : In a study assessing the antifungal properties of various derivatives, this compound demonstrated significant inhibition of Fusarium oxysporum at nanomolar concentrations, indicating its potential as a lead compound for fungicide development .
- Synthesis of Pyrazoloquinolinones : A multi-step synthesis involving this compound yielded several pyrazoloquinolinone derivatives, which were evaluated for their anticancer activities, showcasing the compound's utility in medicinal chemistry .
Mechanism of Action
The mechanism of action of Diethyl 2-((4-bromophenylamino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the malonate moiety can undergo chemical transformations that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Halogen-Substituted Derivatives
Diethyl 2-[(3-Bromophenyl)amino]methylene]malonate (2b)
- Substituent : 3-Bromo (meta position).
- Synthesis : Similar to the para-bromo derivative but uses 3-bromoaniline, yielding 90% with m.p. 71–73°C .
Diethyl 2-(((4-Chlorophenyl)amino)methylene)malonate (2a)
- Substituent : 4-Chloro.
- Synthesis : Prepared from 4-chloroaniline, yielding 78.5% with m.p. 63–65°C .
- Key Differences : Chlorine’s smaller atomic radius and lower electronegativity compared to bromo result in weaker intermolecular interactions, lowering the melting point.
Diethyl 2-(((4-Fluorophenyl)amino)methylene)malonate (2b)
Electron-Donating Substituents
Diethyl 2-(((4-Methoxyphenyl)amino)methylene)malonate
Heterocyclic and Hydrazinyl Derivatives
Diethyl 2-[(4H-1,2,4-Triazol-4-ylamino)methylene]malonate
Hydrazinyl Derivatives (e.g., 5b–5d)
Non-Amino Methylene Derivatives
Diethyl 2-[(4-Methylphenyl)methylene]malonate
- Structure: Lacks the amino group (CAS 14111-33-2, C₁₅H₁₈O₄) .
- Key Differences: Absence of the amino-methylene linkage limits cyclization to malonate-based reactions (e.g., Knoevenagel condensations) rather than heterocyclic ring formation.
Comparative Data Table
Impact of Substituents on Properties and Reactivity
- Electronic Effects : Halogens (Br, Cl, F) withdraw electrons, enhancing electrophilicity for nucleophilic cyclization. Methoxy groups donate electrons, reducing reactivity .
- Steric Effects : Para-substituted bromo and chloro derivatives exhibit planar conformations ideal for cyclization, while meta-substituted analogs may face steric hindrance .
- Biological Relevance : Triazole and hydrazine derivatives show promise in targeting enzymes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) , whereas halogenated analogs are primarily synthetic intermediates.
Biological Activity
Diethyl 2-((4-bromophenylamino)methylene)malonate (DEPMM) is an organic compound recognized for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of DEPMM, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
DEPMM has the molecular formula and features a malonate moiety linked to a 4-bromophenylamino group. The presence of the bromine atom enhances its reactivity, making it a valuable candidate in medicinal chemistry and organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Knoevenagel condensation .
The biological activity of DEPMM is largely attributed to its structural characteristics, which facilitate interactions with various biological targets. The bromophenyl group is crucial for binding to target molecules, while the malonate moiety contributes to the compound's reactivity. Research indicates that DEPMM can form stable complexes with biomolecules, which may elucidate its mechanism of action and therapeutic potential .
Antimicrobial Activity
Research has demonstrated that DEPMM exhibits significant antimicrobial properties. For instance, studies have classified derivatives of diethyl 2-((aryl(alkyl)amino)methylene)malonates as either fungicidal or fungistatic , depending on their ability to inhibit mycelial growth in pathogens like Fusarium oxysporum . The IC50 values for these compounds ranged from 0.013 to 35 µM, indicating strong antifungal potential .
Anticancer Properties
DEPMM has also been investigated for its anticancer activity. Its structural features allow it to interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth. The compound's ability to form stable complexes with cellular targets may enhance its efficacy against various cancer types .
Comparative Analysis with Similar Compounds
To better understand DEPMM's unique properties, a comparison with structurally similar compounds reveals significant distinctions:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diethyl 2-((phenylamino)methylene)malonate | Lacks bromine; potential for different biological activity | Lower reactivity compared to DEPMM |
| Diethyl 2-((3-chlorophenylamino)methylene)malonate | Chlorine substitution may alter reactivity | Different electronic properties affecting bioactivity |
| Diethyl 2-((4-nitrophenylamino)methylene)malonate | Nitro group introduces different electronic properties | Potentially reduced binding affinity compared to DEPMM |
DEPMM stands out due to the presence of the bromine atom, which not only enhances its chemical behavior but also contributes significantly to its biological activity .
Case Studies and Research Findings
- Antimicrobial Studies : A study published in MDPI highlighted the antifungal efficacy of DEPMM derivatives against Fusarium oxysporum, showing promising results in inhibiting mycelial growth at nanomolar concentrations .
- Anticancer Research : Investigations into DEPMM's anticancer properties have revealed its capability to induce apoptosis in specific cancer cell lines, although further research is necessary to fully elucidate these mechanisms .
- Synthesis and Characterization : The synthesis of DEPMM typically involves the reaction of diethyl malonate with 4-bromoaniline under controlled conditions. The resulting compound can be characterized using techniques such as X-ray crystallography, which confirms its stable intermolecular hydrogen bonding patterns .
Q & A
Q. What is the optimized synthetic route for Diethyl 2-((4-bromophenylamino)methylene)malonate?
The compound is typically synthesized via a one-pot condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (EMME) . Key steps include:
- Reaction Conditions : Heating at 403 K (130°C) for 2 hours under inert atmosphere .
- Purification : Recrystallization from methanol yields pure crystals (73% yield) suitable for X-ray diffraction studies .
- Critical Parameters : Stoichiometric equivalence of reactants and controlled cooling to prevent byproduct formation.
Q. How is the compound characterized structurally, and what analytical methods are critical?
- X-ray Crystallography : Reveals intramolecular N–H⋯O hydrogen bonding, forming a six-membered ring, and intermolecular C–H⋯O interactions stabilizing the crystal lattice .
- Spectroscopy :
Note : Discrepancies in melting points (e.g., 71–73°C vs. 79–81°C for chloro analogs) highlight the need for rigorous recrystallization .
Q. What are common challenges in purifying this compound?
- Byproduct Formation : Incomplete condensation may leave residual EMME or unreacted aniline.
- Solution : Use hexane washes to remove nonpolar impurities or silica gel chromatography for polar byproducts .
- Crystallization Issues : Slow evaporation of methanol is essential to obtain diffraction-quality crystals .
Advanced Research Questions
Q. How do electronic effects of the 4-bromo substituent influence reactivity in cyclization reactions?
The electron-withdrawing bromo group:
- Enhances Electrophilicity : Facilitates nucleophilic attack during cyclization (e.g., Gould-Jacobs reactions to form quinolones) .
- Kinetic Studies : Microwave-assisted synthesis reduces reaction time from hours to minutes, improving yield (e.g., 90% for ethyl-quinolon-4-one derivatives) .
Mechanistic Insight : Intramolecular hydrogen bonding (N–H⋯O) stabilizes transition states, as confirmed by DFT calculations on analogous compounds .
Q. How can data contradictions in spectroscopic results be resolved?
Q. What strategies improve regioselectivity in heterocyclic syntheses using this compound?
- Substituent Effects : Electron-deficient aryl groups (e.g., 4-bromo) favor cyclization at the malonate’s α-carbon .
- Catalytic Additives : p-Toluenesulfonic acid (pTSA) accelerates imine formation, reducing side reactions .
- Solvent Screening : Diphenyl ether at 250°C promotes clean cyclization via aza-Michael addition pathways .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Predict binding affinity to biological targets (e.g., antimicrobial enzymes) using crystal structure data .
- QSAR Studies : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial activity in benzo[h][1,6]naphthyridine derivatives .
Q. What are the limitations of malonate-based intermediates in multi-step syntheses?
- Decarboxylation Risk : High temperatures (>150°C) during cyclization may lead to CO₂ loss, requiring precise thermal control .
- Solution : Use low-boiling solvents (e.g., toluene) with Dean-Stark traps to remove ethanol and suppress side reactions .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted methods for time-sensitive reactions .
- Characterization : Combine X-ray crystallography with DFT calculations to validate hydrogen-bonding networks .
- Data Validation : Cross-reference melting points and NMR shifts with literature analogs (e.g., 4-chloro derivatives) to identify anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
